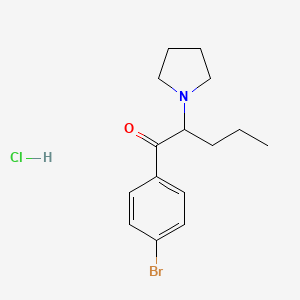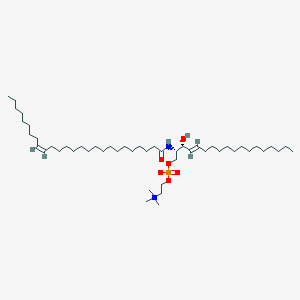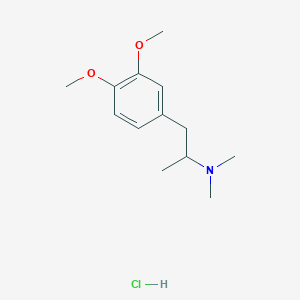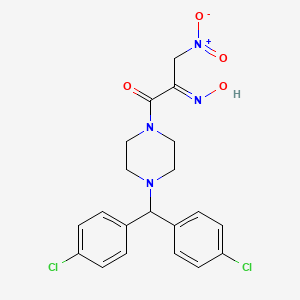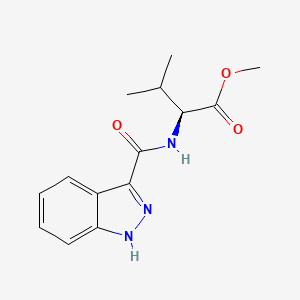![molecular formula C31H24O11 B3025961 Methyl (1R,7R,8S,17S)-8,13,15,20,22-pentahydroxy-24-methyl-11,18,27-trioxo-6-oxaheptacyclo[15.10.2.01,19.03,16.05,14.07,12.021,26]nonacosa-3,5(14),12,15,19,21(26),22,24,28-nonaene-7-carboxylate CAS No. 151063-27-3](/img/structure/B3025961.png)
Methyl (1R,7R,8S,17S)-8,13,15,20,22-pentahydroxy-24-methyl-11,18,27-trioxo-6-oxaheptacyclo[15.10.2.01,19.03,16.05,14.07,12.021,26]nonacosa-3,5(14),12,15,19,21(26),22,24,28-nonaene-7-carboxylate
Übersicht
Beschreibung
Xanthoquinodin A1 is a unique compound known for its anticoccidial antibiotic properties. It features a novel xanthone-anthraquinone conjugate system, which contributes to its biological activities . This compound is derived from the fungus Humicola sp. and has shown significant potential in various scientific research fields .
Wirkmechanismus
The mechanism of action of Xanthoquinodin A1 involves its interaction with specific molecular targets and pathways within the cells. It inhibits the formation of schizonts in Eimeria tenella, a coccidian parasite, by interfering with the parasite’s metabolic processes . The compound also exhibits antibacterial activity by disrupting the cell walls of Gram-positive bacteria . Additionally, Xanthoquinodin A1 induces cytotoxicity in cancer cells by triggering apoptosis through various signaling pathways .
Biochemische Analyse
Biochemical Properties
Xanthoquinodin A1 plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It inhibits the formation of Eimeria tenella schizonts in BHK-21 cells with a minimum effective concentration (MEC) value of 0.02 µg/ml . Additionally, Xanthoquinodin A1 is active against several bacterial species, including Bacillus subtilis, Micrococcus luteus, Staphylococcus aureus, Acholeplasma laidlawii, and Bacteroides fragilis . The compound’s interactions with these biomolecules suggest its potential as an antimicrobial agent.
Cellular Effects
Xanthoquinodin A1 exerts various effects on different cell types and cellular processes. It has been shown to be cytotoxic to cancer cell lines such as KB, MCF-7, and NCI H187 . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it inhibits the growth of Plasmodium falciparum, the parasite responsible for malaria, by disrupting its cellular processes .
Molecular Mechanism
The molecular mechanism of Xanthoquinodin A1 involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound has been found to inhibit the formation of Eimeria tenella schizonts by interfering with the parasite’s metabolic pathways . Additionally, Xanthoquinodin A1 affects the transcriptional profile of treated cells, leading to changes in gene expression that contribute to its antimicrobial and anticancer activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Xanthoquinodin A1 change over time. The compound’s stability and degradation have been studied, revealing that it remains effective over extended periods. For example, Xanthoquinodin A1 maintains its antimicrobial activity against Bacillus subtilis, Micrococcus luteus, Staphylococcus aureus, Acholeplasma laidlawii, and Bacteroides fragilis at a concentration of 1 mg/ml . Long-term studies have shown that the compound continues to exert its effects on cellular function, including its cytotoxicity to cancer cells .
Dosage Effects in Animal Models
The effects of Xanthoquinodin A1 vary with different dosages in animal models. Studies have shown that the compound exhibits threshold effects, with higher doses leading to increased cytotoxicity and antimicrobial activity . At high doses, Xanthoquinodin A1 may also cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
Xanthoquinodin A1 is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its activity. The compound inhibits the formation of Eimeria tenella schizonts by disrupting the parasite’s metabolic processes . Additionally, Xanthoquinodin A1 affects the metabolic flux and metabolite levels in treated cells, contributing to its antimicrobial and anticancer activities .
Transport and Distribution
Xanthoquinodin A1 is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments are influenced by these interactions . For example, Xanthoquinodin A1 has been shown to accumulate in the cytoplasm of treated cells, where it exerts its cytotoxic effects .
Subcellular Localization
The subcellular localization of Xanthoquinodin A1 plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . In treated cells, Xanthoquinodin A1 has been observed to localize in the cytoplasm and nucleus, where it interacts with biomolecules to exert its antimicrobial and anticancer effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Xanthoquinodin A1 involves the cultivation of the fungus Humicola sp. under specific conditions. The ex-type strain of Jugulospora vestita has also been found to produce Xanthoquinodin A1 along with other related compounds . The structures of these compounds are determined through nuclear magnetic resonance (NMR) spectroscopic and mass spectrometric data analysis .
Industrial Production Methods: Industrial production of Xanthoquinodin A1 typically involves large-scale fermentation processes. The fungus is cultivated in controlled environments, and the compound is extracted and purified using various chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Xanthoquinodin A1 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its properties in different contexts .
Common Reagents and Conditions: Common reagents used in the reactions involving Xanthoquinodin A1 include dichloromethane, dimethyl sulfoxide (DMSO), ethanol, and methanol . The reactions are typically carried out under controlled temperatures and pH conditions to ensure the stability and efficacy of the compound .
Major Products Formed: The major products formed from the reactions involving Xanthoquinodin A1 include various derivatives that retain the core xanthone-anthraquinone structure. These derivatives are often studied for their enhanced biological activities and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Xanthoquinodin A1 has a wide range of scientific research applications, including:
Biology: Xanthoquinodin A1 is studied for its antifungal and antibacterial activities.
Medicine: The compound is being researched for its potential use in treating infections caused by coccidian parasites.
Industry: Xanthoquinodin A1 is used in the development of new antibiotics and other therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include Xanthoquinodin A2, Xanthoquinodin A3, and various xanthoquinodin-like compounds such as JBIR-97, JBIR-98, and JBIR-99 . These compounds share the core xanthone-anthraquinone structure but differ in their specific functional groups and biological activities . Xanthoquinodin A1 is unique due to its specific conjugate system and its potent anticoccidial and antibacterial properties .
Eigenschaften
IUPAC Name |
methyl (1R,7R,8S,17S)-8,13,15,20,22-pentahydroxy-24-methyl-11,18,27-trioxo-6-oxaheptacyclo[15.10.2.01,19.03,16.05,14.07,12.021,26]nonacosa-3,5(14),12,15,19,21(26),22,24,28-nonaene-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24O11/c1-11-7-14-20(16(33)8-11)26(37)23-24(35)13-5-6-30(23,28(14)39)10-12-9-17-21(25(36)19(12)13)27(38)22-15(32)3-4-18(34)31(22,42-17)29(40)41-2/h5-9,13,18,33-34,36-38H,3-4,10H2,1-2H3/t13-,18-,30-,31-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCWGCTNGDUDAMO-SLAVHBLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)O)C(=C3C(=O)C4C=CC3(C2=O)CC5=CC6=C(C(=C45)O)C(=C7C(=O)CCC(C7(O6)C(=O)OC)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C(=C1)O)C(=C3C(=O)[C@H]4C=C[C@]3(C2=O)CC5=CC6=C(C(=C45)O)C(=C7C(=O)CC[C@@H]([C@@]7(O6)C(=O)OC)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[[1-[2-(diethylamino)ethyl]-5-nitro-1H-benzimidazol-2-yl]methyl]-phenol](/img/structure/B3025878.png)

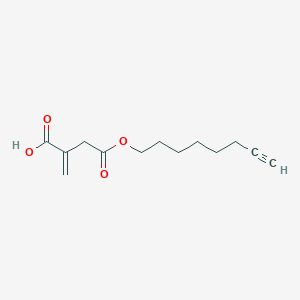
![alpha1R-[[[6-[2-[(2,6-dichlorophenyl)methoxy]ethoxy-d4]hexyl]amino]methyl]-4-hydroxy-1,3-benzenedimethanol, triphenylacetate](/img/structure/B3025887.png)
![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-propan-2-ylhept-5-enamide](/img/structure/B3025889.png)
![(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N,N-dimethylhept-5-enamide](/img/structure/B3025891.png)
![(5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]-5-heptenamide](/img/structure/B3025892.png)
![3-[4-[Bis(4-chlorophenyl)methyl]-1-piperazinyl]-1-nitro-1,3-propanedione, 1-oxime](/img/structure/B3025893.png)
![2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinyl-d8]ethoxy]-ethanol, dihydrochloride](/img/structure/B3025894.png)
